molecular formula C11H7FN4O B2710821 6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one CAS No. 2309449-46-3

6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one

Cat. No.: B2710821
CAS No.: 2309449-46-3
M. Wt: 230.202
InChI Key: KDKJRTWAKBSEPD-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolo[1,5-a]pyrazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolo[1,5-a]pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-(4-fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O/c12-8-3-1-7(2-4-8)9-6-16-10(5-13-15-16)11(17)14-9/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKJRTWAKBSEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CN=N3)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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